(1S,3S)-メチル 3-アミノシクロペンタンカルボン酸塩酸塩

説明

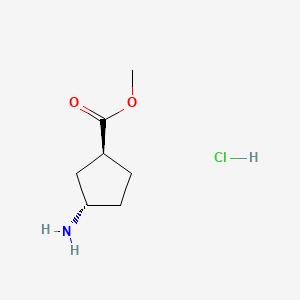

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of an amino group and a methyl ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

科学的研究の応用

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

Target of Action

The primary target of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride is ornithine aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that plays a crucial role in the urea cycle and proline biosynthesis .

Mode of Action

The compound inhibits OAT through a unique mechanism. It undergoes fluoride ion elimination to form an activated 1,1’-difluoroolefin, which then undergoes conjugate addition and hydrolysis . This process results in the inactivation of OAT .

Pharmacokinetics

It’s known that the compound has been effective in inhibiting the growth of hepatocellular carcinoma (hcc) in athymic mice implanted with human-derived hcc, even at a dose of 01 mg/kg . This suggests that the compound has good bioavailability and is able to reach its target effectively.

Result of Action

The primary result of the action of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate Hydrochloride is the inhibition of OAT. This inhibition has been implicated as a potential treatment for hepatocellular carcinoma (HCC), the most common form of liver cancer .

Action Environment

It’s known that the compound is effective in a biological environment, as evidenced by its efficacy in animal models .

生化学分析

Biochemical Properties

The role of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride in biochemical reactions is primarily as an inhibitor of the enzyme ornithine aminotransferase . This enzyme is involved in the urea cycle and the production of the amino acid proline .

Cellular Effects

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride has been shown to inhibit the growth of hepatocellular carcinoma (HCC) in athymic mice implanted with human-derived HCC, even at a dose of 0.1 mg/kg . This suggests that the compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride involves the inactivation of the enzyme ornithine aminotransferase through a process of fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis .

Dosage Effects in Animal Models

In animal models, (1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride has been shown to slow the progression of HCC, even at a dose of 0.1 mg/kg

Metabolic Pathways

Given its role as an inhibitor of ornithine aminotransferase, it is likely involved in the urea cycle and proline synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride typically involves the following steps:

Cyclopentanecarboxylic Acid Derivative Formation: The starting material, cyclopentanecarboxylic acid, undergoes esterification to form the methyl ester derivative.

Amination: The methyl ester is then subjected to amination, where an amino group is introduced at the 3-position of the cyclopentane ring.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:

Large-scale Esterification: Using catalysts to speed up the esterification process.

Efficient Amination:

Purification: Utilizing crystallization and filtration techniques to obtain the pure hydrochloride salt.

化学反応の分析

Types of Reactions

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation Products: Ketones and carboxylic acids.

Reduction Products: Alcohols and amines.

Substitution Products: Various substituted derivatives depending on the reagents used.

類似化合物との比較

Similar Compounds

(1R,3R)-methyl 3-aminocyclopentanecarboxylate hydrochloride: A stereoisomer with different spatial arrangement of atoms.

Cyclopentanecarboxylic Acid Derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

(1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its isomers and other derivatives. This uniqueness makes it valuable in research and potential therapeutic applications.

生物活性

(1S,3S)-Methyl 3-aminocyclopentanecarboxylate hydrochloride is a compound with significant potential in pharmaceutical research due to its unique structural features and biological activities. Characterized by the molecular formula and a molecular weight of approximately 179.65 g/mol, this compound exhibits notable interactions with biological systems, particularly in neuropharmacology.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with an amino group and a carboxylate ester, which contributes to its diverse biological activity. Its stereochemistry, with two chiral centers at positions (1S) and (3S), allows it to participate in asymmetric synthesis reactions, making it a valuable precursor for developing enantiomerically pure compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molecular Weight | 179.65 g/mol |

| CAS Number | 1085842-51-8 |

| Appearance | White to yellow solid |

| Storage Conditions | Sealed in dry, room temperature |

The biological activity of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride primarily involves its interaction with specific enzymes and receptors. It has been shown to influence neurotransmitter systems, which is crucial for its potential applications in treating neurological disorders. The compound's binding affinity to various receptor sites is an area of active research.

Neuropharmacological Effects

Research indicates that (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride may exhibit neuroprotective effects. Its structural resemblance to neurotransmitters suggests potential roles in modulating receptor activity:

- Receptor Interaction : The compound may interact with metabotropic glutamate receptors, influencing signaling pathways relevant to neurological functions.

- Potential Therapeutic Applications : Investigations into its effects on neurotransmitter systems could lead to applications in treating conditions such as anxiety or depression.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, where it acts as a ligand in catalytic reactions. This property is essential for understanding its role in biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride:

- Study on Neurotransmitter Modulation : A study demonstrated that the compound could enhance the release of certain neurotransmitters, suggesting its potential use as an adjunct therapy in neurological disorders.

- Enzyme Inhibition : Research indicated that the compound inhibits specific enzymes involved in metabolic pathways, highlighting its utility in drug design.

Comparative Analysis with Similar Compounds

To understand the uniqueness of (1S,3S)-methyl 3-aminocyclopentanecarboxylate hydrochloride, it is essential to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (1R,3S)-Methyl 3-aminocyclopentanecarboxylate HCl | 180323-49-3 | 1.00 | Different stereochemistry affecting biological activity |

| Methyl 3-aminocyclopentanecarboxylate HCl | 1398534-59-2 | 1.00 | Lacks stereochemical specificity |

| cis-Methyl 3-aminocyclobutanecarboxylate HCl | 1212304-86-3 | 0.94 | Smaller ring structure influences reactivity |

| cis-Methyl 4-aminocyclohexanecarboxylate HCl | 61367-16-6 | 0.94 | Larger ring structure alters pharmacological properties |

特性

IUPAC Name |

methyl (1S,3S)-3-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMCJNXERREXFB-GEMLJDPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC[C@@H](C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222530-45-2 | |

| Record name | Cyclopentanecarboxylic acid, 3-amino-, methyl ester, hydrochloride (1:1), (1R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222530-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。